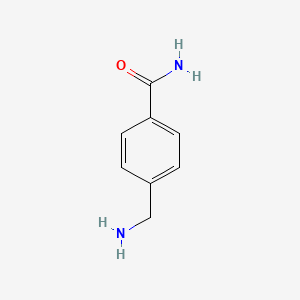

4-(アミノメチル)ベンズアミド

概要

説明

4-(Aminomethyl)benzamide is a versatile chemical scaffold that has been extensively studied due to its potential pharmacological activities and applications in medicinal chemistry. The core structure consists of a benzamide moiety substituted with an aminomethyl group at the para position. This functional group allows for further chemical modifications, leading to a variety of derivatives with diverse biological activities, including anticancer, anticonvulsant, antibacterial, and antiviral properties .

Synthesis Analysis

The synthesis of 4-(aminomethyl)benzamide derivatives typically involves the functionalization of the aminomethyl group or the amide nitrogen. For instance, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide was achieved through the reaction of (benzamidomethyl)triethylammonium chloride with 4-nitroaniline in aqueous media . Similarly, 4-(acylaminomethyl)benzamides were prepared from 4-aminomethylbenzoic acid in a two-step process . The synthesis of 4-(aminomethyl)benzamide-based inhibitors of Ebola and Marburg virus entry involved the preparation of a wide variety of structures, including indolines . These examples demonstrate the chemical versatility of the 4-(aminomethyl)benzamide scaffold and its amenability to structural optimization for desired biological activities.

Molecular Structure Analysis

The molecular structure of 4-(aminomethyl)benzamide derivatives has been characterized using various spectroscopic techniques, including NMR, FTIR, and mass spectrometry. For example, the structure of a novel 4-(aminomethyl)benzamide derivative was elucidated based on 1H-NMR, 13C-NMR, and FTIR spectroscopy . The crystal structure of another derivative, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was determined using single-crystal X-ray diffraction, revealing a strong intramolecular hydrogen bond .

Chemical Reactions Analysis

The reactivity of 4-(aminomethyl)benzamide derivatives is influenced by the presence of the aminomethyl group, which can participate in various chemical reactions. For instance, the synthesis of 4-amino-N-[2 (diethylamino)ethyl]benzamide tetraphenylborate involved an ion-associate reaction, demonstrating the potential for forming complexes with other molecules . The ability to undergo diverse chemical reactions makes 4-(aminomethyl)benzamide derivatives suitable for the development of targeted therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(aminomethyl)benzamide derivatives are closely related to their molecular structure and the nature of the substituents. These properties can be tailored to enhance the pharmacokinetic profile and biological activity of the compounds. For example, representative compounds of 4-(aminomethyl)benzamide-based inhibitors showed good metabolic stability in plasma and liver microsomes, and did not inhibit major cytochrome P450 enzymes . The ion-associate complex of 4-amino-N-[2 (diethylamino)ethyl]benzamide exhibited specific electronic characteristics, as determined by DFT calculations, which are important for understanding its interactions with biological targets .

科学的研究の応用

チロシンキナーゼ阻害剤の可能性

4-(アミノメチル)ベンズアミドフラグメントをリンカーとして含む多数の新規化合物が設計および合成され、それらの生物活性は潜在的な抗癌剤として評価されました . これらの化合物のほとんどは、試験されたキナーゼに対して強力な阻害活性を示しました .

抗癌活性

設計された化合物の細胞毒性活性は、基準薬と比較して、2つの血液系細胞株と5つの固形腫瘍細胞株で研究されました . 分子中のアミドまたはアミン部分に(トリフルオロメチル)ベンゼン環を持つアナログ11および13は、それぞれ10 nMで91%および92%の阻害でEGFRに対して非常に強力であることが証明されました .

分子ドッキング

タンパク質データベース(PDB)データベースに含まれる9つのタンパク質キナーゼについて、合成された標的化合物のドッキングを行いました . アナログ10の分子モデリングの結果は、4-(アミノメチル)ベンズアミドを柔軟なリンカーとして使用すると、分子の全体的なジオメトリが有利になることを示しました .

4. エボラウイルスおよびマールブルグウイルス感染症の阻害剤 4-(アミノメチル)ベンズアミドベースの阻害剤は、エボラウイルスおよびマールブルグウイルスに対して効果的です . これらの阻害剤は、エボラウイルス感染症の治療および制御のための治療薬として開発される可能性がある、フィロウイルス侵入の阻害剤としてさらなる最適化に適しています .

代謝安定性

代表的な化合物は、血漿および肝ミクロソーム(ラットおよびヒト)で良好な代謝安定性を示し、CYP3A4またはCYP2C9を阻害しませんでした .

合成と特性評価

作用機序

Target of Action

4-(Aminomethyl)benzamide has been identified as a potential inhibitor of several receptor tyrosine kinases, including EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, and PDGFRb . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism.

Mode of Action

The compound interacts with its targets by binding to the active center of the kinases. The use of 4-(Aminomethyl)benzamide as a flexible linker leads to a favorable overall geometry of the molecule, which allows it to bypass the bulk isoleucine residue and provides the necessary binding to the active center of the T315I-mutant Abl .

Biochemical Pathways

Upon binding to its targets, 4-(Aminomethyl)benzamide inhibits the activity of the kinases, thereby disrupting the signaling pathways they regulate. This disruption can lead to downstream effects such as the inhibition of cell growth and proliferation .

Result of Action

The molecular and cellular effects of 4-(Aminomethyl)benzamide’s action include the inhibition of kinase activity and the disruption of cellular signaling pathways. This can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent .

Safety and Hazards

Safety data sheets suggest that dust formation should be avoided and that the compound should not be inhaled or come into contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and store the compound in a well-ventilated place with the container tightly closed .

将来の方向性

Compounds containing the 4-(aminomethyl)benzamide fragment have been synthesized and evaluated as potential anticancer agents . They have shown potent inhibitory activity against various receptor tyrosine kinases . These compounds are suitable for further optimization as inhibitors of filovirus entry, with the potential to be developed as therapeutic agents for the treatment and control of Ebola virus infections .

生化学分析

Biochemical Properties

4-(Aminomethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of histone deacetylase (HDAC), which is crucial for the regulation of gene expression through epigenetic mechanisms . The compound’s interaction with HDAC leads to the hyperacetylation of histones, thereby influencing gene expression and cellular functions. Additionally, 4-(Aminomethyl)benzamide has shown inhibitory activity against tyrosine kinases, which are essential for cell signaling and growth .

Cellular Effects

The effects of 4-(Aminomethyl)benzamide on various cell types and cellular processes are profound. It has been observed to induce apoptosis in colorectal cancer cells by activating mitochondrial-dependent pathways . Furthermore, the compound affects cell signaling pathways, such as the epithelial-mesenchymal transition (EMT) signaling pathway, which is crucial for cell motility and cancer metastasis . By downregulating EMT signaling, 4-(Aminomethyl)benzamide reduces the motility of cancer cells, thereby inhibiting their spread.

Molecular Mechanism

At the molecular level, 4-(Aminomethyl)benzamide exerts its effects through several mechanisms. It binds to the active site of HDAC, inhibiting its activity and leading to the accumulation of acetylated histones . This hyperacetylation alters the chromatin structure, making it more accessible for transcription factors and thereby enhancing gene expression. Additionally, the compound’s interaction with tyrosine kinases involves binding to their active sites, inhibiting their phosphorylation activity and disrupting downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Aminomethyl)benzamide have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that continuous exposure to 4-(Aminomethyl)benzamide can lead to sustained inhibition of HDAC activity and prolonged effects on gene expression and cellular functions .

Dosage Effects in Animal Models

The effects of 4-(Aminomethyl)benzamide vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit HDAC activity and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-(Aminomethyl)benzamide is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolites include hydroxylated and demethylated derivatives, which are further conjugated with glucuronic acid for excretion . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of 4-(Aminomethyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cells, 4-(Aminomethyl)benzamide can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its affinity for different cell types and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of 4-(Aminomethyl)benzamide is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with HDAC and other nuclear proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The presence of 4-(Aminomethyl)benzamide in the nucleus allows it to effectively modulate gene expression and influence cellular functions.

特性

IUPAC Name |

4-(aminomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIHDSIADUBKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368857 | |

| Record name | 4-(aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

369-53-9 | |

| Record name | 4-(aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

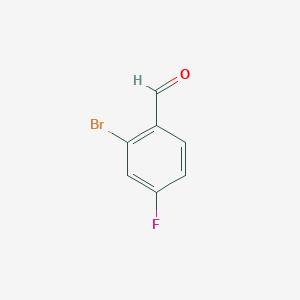

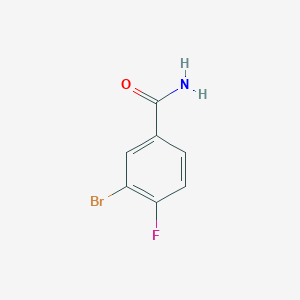

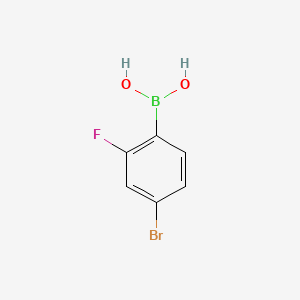

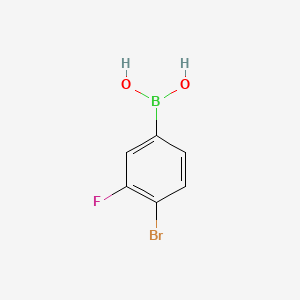

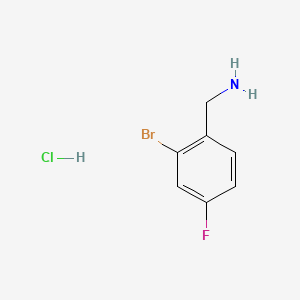

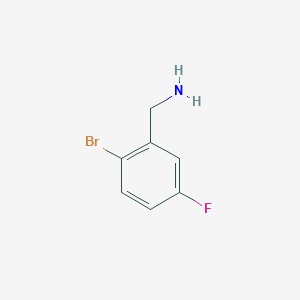

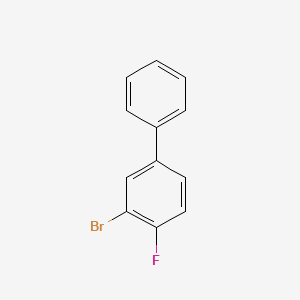

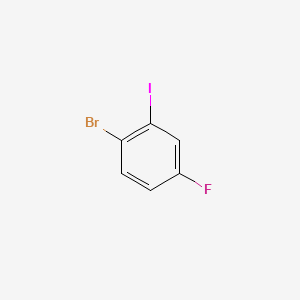

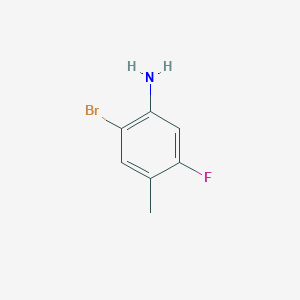

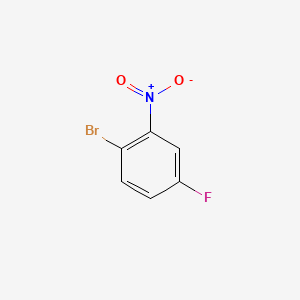

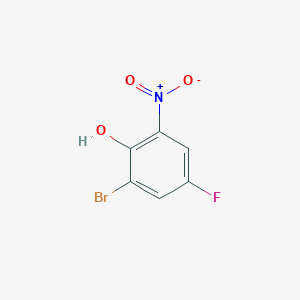

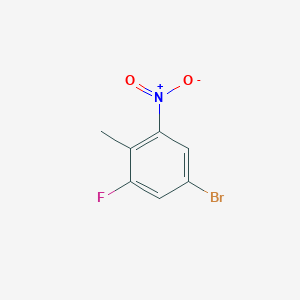

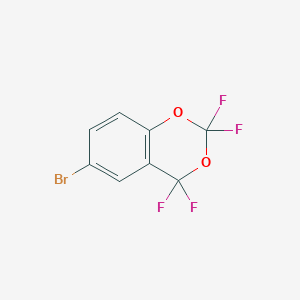

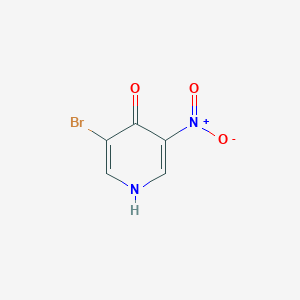

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 4-(Aminomethyl)benzamide derivatives exert their antiviral activity against Ebola and Marburg viruses?

A1: The research suggests that 4-(Aminomethyl)benzamide derivatives act as entry inhibitors for Ebola and Marburg viruses. [] While the exact mechanism remains under investigation, these compounds likely interfere with viral proteins involved in the early stages of infection, such as attachment to host cells or fusion with the host cell membrane. This effectively blocks the virus from entering the cell and replicating.

Q2: What structural modifications to the 4-(Aminomethyl)benzamide scaffold have been explored to enhance its antiviral activity against filoviruses?

A2: Researchers have investigated various structural modifications to improve the potency of 4-(Aminomethyl)benzamide derivatives against Ebola and Marburg viruses. One notable modification involved incorporating a conformationally restrained indoline ring into the structure. [] This led to the development of compounds like compounds 41-50, some of which demonstrated superior inhibitory activity compared to earlier derivatives.

Q3: How does the 4-(Aminomethyl)benzamide fragment contribute to the inhibitory activity of compounds targeting tyrosine kinases?

A3: The 4-(Aminomethyl)benzamide fragment serves as a flexible linker in these molecules. [] This flexibility is crucial as it allows the compound to adopt an optimal conformation for binding to the active site of tyrosine kinases. Specifically, molecular modeling studies with analogue 10 showed that this flexible linker enables the molecule to circumvent the bulky isoleucine residue within the active site of T315I-mutant Abl, facilitating effective binding and inhibition. []

Q4: What are the potential benefits of using 4-(Aminomethyl)benzamide derivatives as therapeutic agents for Ebola virus infections?

A4: The research highlights several potential advantages of 4-(Aminomethyl)benzamide derivatives as anti-Ebola therapeutics. Notably, compounds like 20, 32, and 35 displayed promising characteristics, including:

- High potency: They effectively inhibit Ebola and Marburg virus infections at low concentrations. []

- Metabolic stability: They exhibit good stability in plasma and liver microsomes (both rat and human), suggesting favorable pharmacokinetic properties. []

- CYP enzyme selectivity: Compound 32 showed no inhibition of CYP3A4 or CYP2C9, indicating a lower risk of drug-drug interactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。